molecular formula C14H20ClNO8 B3269553 N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide CAS No. 51236-40-9

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide

Cat. No.: B3269553
CAS No.: 51236-40-9
M. Wt: 365.76 g/mol
InChI Key: NAYYKQAWUWXLPD-GNMOMJPPSA-N
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Description

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a chemically modified derivative of glucosamine, a naturally occurring amino sugar. This compound features a chloro substituent at the anomeric carbon (C1) and acetyl protecting groups at the 3-, 4-, and 6-hydroxyl positions. It is primarily used as a glycosyl donor in oligosaccharide synthesis due to the reactive 1-chloro group, which facilitates glycosidic bond formation under mild conditions. The acetyl groups enhance solubility in organic solvents and stabilize the intermediate during coupling reactions.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYKQAWUWXLPD-GNMOMJPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide typically involves the acetylation of glucosamine followed by chlorination. The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groups to form 3,4,6-tri-O-acetyl-glucosamine. This intermediate is then reacted with acetyl chloride in the presence of a base such as pyridine to introduce the chloro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. 3-Chloro-N-phenyl-phthalimide ()
Although structurally distinct (a phthalimide vs. a glucosaminide), this compound shares the use of a chloro substituent as a reactive site. In 3-chloro-N-phenyl-phthalimide, the chloro group enables polymerization into polyimides, emphasizing its role in creating high-purity intermediates for material science. Comparatively, the 1-chloro group in N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is critical for glycosylation efficiency. Both compounds highlight the importance of chloro functionality in synthetic chemistry, though their applications diverge (materials vs. biochemical synthesis) .

b. Acetylated Glucosamine Derivatives (e.g., 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose) Unlike this compound, this derivative lacks the anomeric chloro group, making it less reactive in glycosylation. However, the extensive acetylation improves stability and crystallinity, a feature shared with the compound of interest. Studies suggest that partial acetylation (as in the tri-O-acetylated form) balances reactivity and solubility, which is advantageous for controlled synthesis .

c. 2-Azido-2-deoxy-1-chloro-3,4,6-tri-O-acetyl-glucosamine This analogue replaces the N-acetyl group with an azide, enhancing its utility in "click chemistry." While both compounds utilize the 1-chloro group for glycosylation, the azide derivative offers orthogonal reactivity for post-synthetic modifications.

Reactivity and Conformational Analysis

The puckering of the glucopyranose ring () influences the spatial orientation of substituents. For this compound, the chair conformation (C1) is favored due to steric effects from the acetyl groups. This contrasts with less substituted analogues (e.g., 1-chloro-glucosamine), where ring puckering may adopt boat or skew conformations, reducing reaction stereoselectivity .

Data Table: Key Properties of Comparable Compounds

Compound Substituents Reactivity (Anomeric Position) Stability Primary Application
This compound Cl (C1), Ac (C3,4,6), NAc (C2) High (Cl as leaving group) Moderate Oligosaccharide synthesis
3-Chloro-N-phenyl-phthalimide Cl (C3), Ph (N-substituent) Moderate (polymerization) High Polyimide monomers
1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose Ac (C1,2,3,4,6) Low (no leaving group) High Protecting group strategies
2-Azido-2-deoxy-1-chloro-3,4,6-tri-O-acetyl-glucosamine Cl (C1), N3 (C2), Ac (C3,4,6) High (Cl and N3 reactivity) Low Click chemistry applications

Biological Activity

N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a derivative of glucosamine that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that derivatives of N-acetylglucosamine exhibit significant antimicrobial activity. For instance, Allobetulin N-acetylglucosaminide has shown selective bacteriostatic activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections . This antimicrobial effect may be attributed to the compound's ability to interfere with bacterial cell wall synthesis.

Enzymatic Interactions

This compound is also known to interact with various enzymes involved in carbohydrate metabolism. Specifically, it may act as a substrate or inhibitor for β-N-acetylglucosaminidases, which are enzymes that hydrolyze glycosidic bonds in glycoproteins and glycolipids . This interaction can have implications in understanding metabolic disorders where glycosaminoglycans are involved.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and antimicrobial activity of glucosamine derivatives demonstrated that compounds similar to this compound possess selective activity against pathogenic bacteria. The findings highlighted the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections .

Study 2: Enzyme Inhibition

Another research effort investigated the inhibitory effects of glucosamine derivatives on β-N-acetylglucosaminidases. The study found that certain acetylated glucosamines could significantly reduce enzyme activity, suggesting their potential role in managing conditions characterized by excessive glycosaminoglycan degradation .

Data Summary Table

Property Details
Chemical Name This compound
Synthesis Method Acetylation followed by chlorination
Antimicrobial Activity Effective against Staphylococcus aureus
Enzyme Interaction Inhibits β-N-acetylglucosaminidases
Potential Applications Antibiotic alternatives; metabolic disorder management

Q & A

Basic Research Questions

Q. What are the key structural features and reactivity patterns of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide in glycosylation reactions?

  • Methodological Answer : The compound’s reactivity is governed by the 1-chloro group, which acts as a leaving group, facilitating nucleophilic substitution. The acetyl groups at positions 3, 4, and 6 protect hydroxyl moieties, directing regioselectivity during glycosidic bond formation. For example, in condensation reactions with peptides (e.g., L-alanyl-D-isoglutamine benzyl ester), the mixed anhydride method is employed to activate the carbohydrate donor, enabling selective coupling . Structural analysis via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirms substitution patterns and stereochemistry .

Q. How is this compound synthesized, and what purity thresholds are critical for downstream applications?

  • Methodological Answer : Synthesis typically involves selective acetylation of glucosamine derivatives followed by chlorination at the anomeric position. Purity is assessed using reverse-phase HPLC with UV detection (210–220 nm) and mass spectrometry. Impurities exceeding 2% (e.g., residual acetyl chloride or deprotected intermediates) can compromise glycosylation efficiency. Recrystallization in ethyl acetate/hexane mixtures improves purity to >98% .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR identifies anomeric proton signals (δ 5.5–6.2 ppm) and acetyl groups (δ 1.8–2.1 ppm). 13C^{13}\text{C}-NMR confirms the chloro-substituted anomeric carbon (δ ~85 ppm) and acetyl carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ at m/z 468.1) and fragmentation patterns to confirm substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,6-O-acetyl groups influence the reactivity of the anomeric chlorine in enzymatic vs. chemical glycosylation?

  • Methodological Answer : The acetyl groups create steric hindrance, reducing accessibility for glycosyltransferases but enhancing stability in chemical glycosylation. For enzymatic studies, partial deprotection (e.g., using lipases) may be required. Kinetic studies using 19F^{19}\text{F}-NMR (with fluorinated analogs) reveal that electron-withdrawing acetyl groups increase the electrophilicity of the anomeric center, accelerating chemical glycosylation rates by ~30% compared to non-acetylated analogs .

Q. What experimental strategies resolve contradictions in reported glycosylation yields when using this donor under varying solvent conditions?

  • Methodological Answer : Discrepancies arise from solvent polarity effects on transition states. In polar aprotic solvents (e.g., DMF), competing hydrolysis of the chloro group reduces yields (<50%). A mixed solvent system (CH2_2Cl2_2:Et2_2O, 4:1) stabilizes the oxocarbenium ion intermediate, improving yields to >75%. Controlled moisture levels (<50 ppm H2_2O) and low temperatures (−20°C) further suppress side reactions .

Q. How can computational modeling predict the conformational flexibility of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER force fields incorporate ring puckering coordinates (Cremer-Pople parameters) to model chair-to-twist-boat transitions. Coupled with NOESY NMR data, these simulations reveal that the 3-O-acetyl group stabilizes the 4C1^4\text{C}_1 chair conformation, reducing activation energy for ring flipping by ~5 kcal/mol compared to derivatives lacking 3-O-acetylation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide
Reactant of Route 2
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide

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